molecular formula C6H6ClNO B183048 3-Amino-2-chlorophenol CAS No. 56962-01-7

3-Amino-2-chlorophenol

Cat. No.: B183048
CAS No.: 56962-01-7
M. Wt: 143.57 g/mol
InChI Key: CFWIOOCJVYJEID-UHFFFAOYSA-N
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Description

3-Amino-2-chlorophenol is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

3-Amino-2-chlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Safety and Hazards

3-Amino-2-chlorophenol is considered hazardous . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-chlorophenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloro-3-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as iron powder or tin in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the chlorination of phenol followed by amination. The reaction parameters, such as temperature, pressure, and the concentration of reactants, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder or tin in hydrochloric acid are used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 3-amino-2-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-4-chlorophenol
  • 3-Amino-4-chlorophenol
  • 2-Chloro-4-aminophenol

Comparison: Compared to these similar compounds, 3-amino-2-chlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. For example, the position of the amino and chlorine groups affects its ability to undergo certain chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

3-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIOOCJVYJEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343284
Record name 3-Amino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-01-7
Record name 3-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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